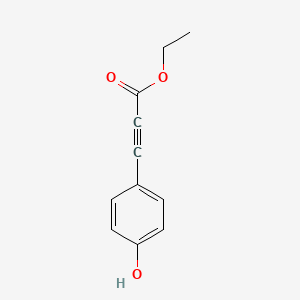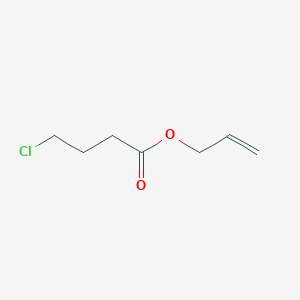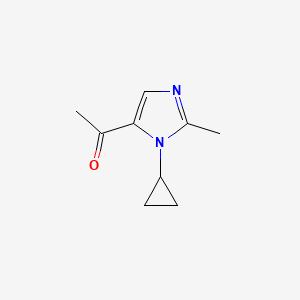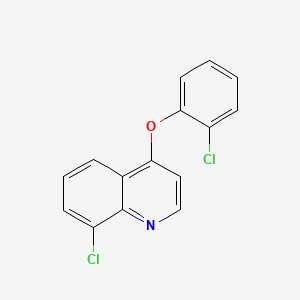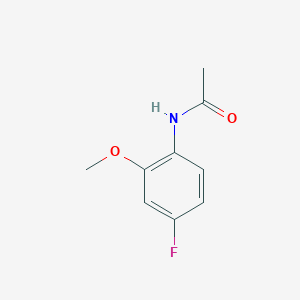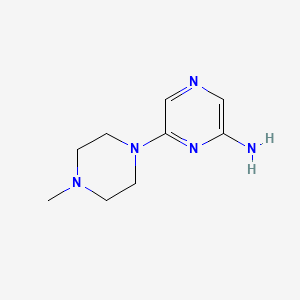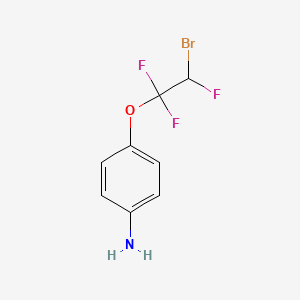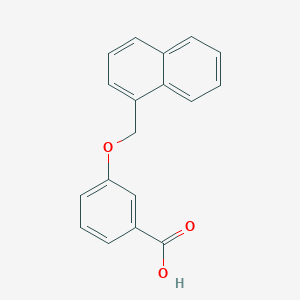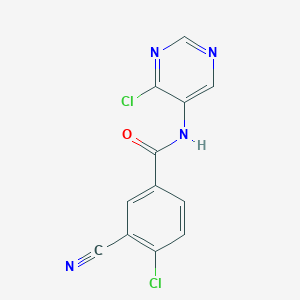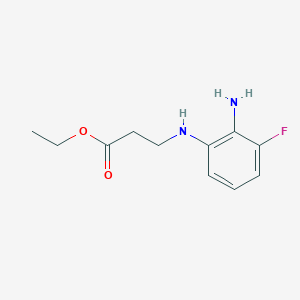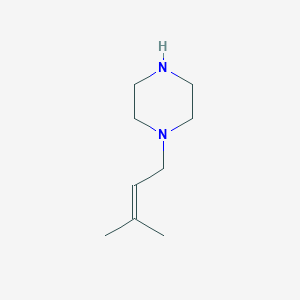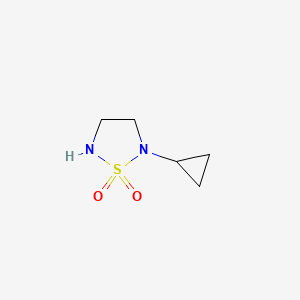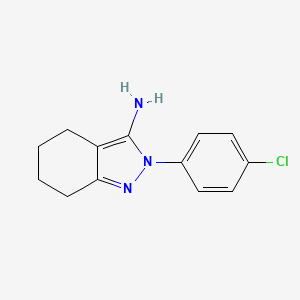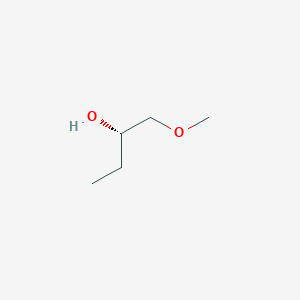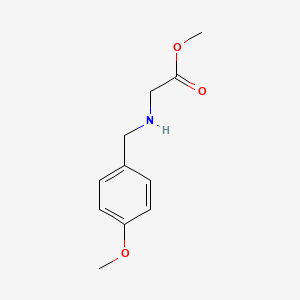
N-(4-Methoxybenzyl)glycine methyl ester HCl
概述
描述
N-(4-Methoxybenzyl)glycine methyl ester hydrochloride is a chemical compound with the molecular formula C11H15NO3 and a molecular weight of 209.24 g/mol . It is a derivative of glycine, where the amino group is substituted with a 4-methoxybenzyl group, and the carboxyl group is esterified with methanol. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Methoxybenzyl)glycine methyl ester hydrochloride typically involves the following steps:
Protection of Glycine: Glycine is first protected by converting it into its methyl ester form using methanol and an acid catalyst.
Substitution Reaction: The protected glycine methyl ester is then reacted with 4-methoxybenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate to form N-(4-Methoxybenzyl)glycine methyl ester.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency .
Types of Reactions:
Oxidation: N-(4-Methoxybenzyl)glycine methyl ester hydrochloride can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like thiols, amines, or halides can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of 4-methoxybenzylamine or 4-methoxybenzyl alcohol.
Substitution: Formation of various substituted benzyl derivatives.
科学研究应用
N-(4-Methoxybenzyl)glycine methyl ester hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用机制
The mechanism of action of N-(4-Methoxybenzyl)glycine methyl ester hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxybenzyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
相似化合物的比较
- N-(4-Methoxybenzyl)glycine ethyl ester hydrochloride
- N-(4-Methoxybenzyl)glycine isopropyl ester hydrochloride
- N-(4-Methoxybenzyl)glycine tert-butyl ester hydrochloride
Comparison: N-(4-Methoxybenzyl)glycine methyl ester hydrochloride is unique due to its specific ester group, which can influence its solubility, reactivity, and biological activity. Compared to its ethyl, isopropyl, and tert-butyl ester counterparts, the methyl ester form may exhibit different pharmacokinetic properties and stability under various conditions .
属性
CAS 编号 |
20839-80-9 |
|---|---|
分子式 |
C11H15NO3 |
分子量 |
209.24 g/mol |
IUPAC 名称 |
methyl 2-[(4-methoxyphenyl)methylamino]acetate |
InChI |
InChI=1S/C11H15NO3/c1-14-10-5-3-9(4-6-10)7-12-8-11(13)15-2/h3-6,12H,7-8H2,1-2H3 |
InChI 键 |
RTQRFFYQCLGKMZ-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)CNCC(=O)OC |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
